molecular formula C17H26ClNO2S B11999791 Neotropine hydrochloride CAS No. 6018-73-1

Neotropine hydrochloride

Cat. No.: B11999791
CAS No.: 6018-73-1
M. Wt: 343.9 g/mol
InChI Key: AHQNGNZKLOGVHO-UHFFFAOYSA-N
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Description

Nortropine hydrochloride (CAS 14383-51-8) is a bicyclic alkaloid derived from tropine, characterized by a tropane ring system and a hydroxyl group. Its molecular formula is C₇H₁₃NO·ClH, with a molecular weight of 181.64 g/mol . As a hydrochloride salt, it exists in a crystalline form, enhancing water solubility for pharmaceutical applications. The compound acts as a weak base and participates in nucleophilic substitution reactions typical of alkaloids.

Properties

CAS No.

6018-73-1

Molecular Formula

C17H26ClNO2S

Molecular Weight

343.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride

InChI

InChI=1S/C17H25NO2S.ClH/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15;/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3;1H

InChI Key

AHQNGNZKLOGVHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neotropine hydrochloride typically involves the esterification of thiopheneacetic acid with 2-cyclopenten-1-yl and 2-(diethylamino)ethyl groups. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Neotropine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neotropine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Neotropine hydrochloride can be compared with other anticholinergic compounds such as atropine and scopolamine. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopentene moiety. These structural differences contribute to its distinct pharmacological profile and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The following table compares nortropine hydrochloride with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Nortropine HCl C₇H₁₃NO·ClH 181.64 Tropane ring, hydroxyl group Neurotransmitter research
Trospium Chloride Related Compound B C₂₁H₂₃NO₃·HCl 397.88 Benzilate ester, tropane ring Pharmaceutical reference material
Atropine N-Oxide HCl C₁₇H₂₃NO₄·ClH 341.83 Oxidized nitrogen, ester group, tropane skeleton Ophthalmology, degradation studies
Prilocaine HCl C₁₃H₂₀N₂O₂·HCl 264.78 Amide linkage, aromatic ring Local anesthetic
Naltrexone HCl C₂₀H₂₃NO₄·ClH 377.86 Cyclopropane ring, phenolic hydroxyl Opioid antagonist

Key Differences and Implications

Trospium Chloride Related Compound B
  • Structure : Incorporates a benzilate ester group attached to the tropane ring, increasing molecular complexity.
  • Function: Serves as a secondary standard in pharmaceutical quality control, unlike nortropine’s focus on neurotransmitter research .
Atropine N-Oxide Hydrochloride
  • Structure : Features an oxidized quaternary nitrogen and an ester-linked aromatic group.
  • Function: Used in ophthalmology and as a degradation product in stability studies, contrasting with nortropine’s simpler pharmacological targeting .
Prilocaine Hydrochloride
  • Structure: Contains an amide group and toluene ring, differing from nortropine’s tropane backbone.
  • Function : A local anesthetic with rapid onset, highlighting how structural variations dictate therapeutic niche .
Naltrexone Hydrochloride
  • Structure : Opioid-derived with a cyclopropane ring, unrelated to tropane alkaloids.
  • Function: Blocks opioid receptors, demonstrating divergent mechanisms compared to nortropine’s neurotransmitter modulation .

Pharmacological and Chemical Considerations

  • Solubility and Bioavailability: Nortropine’s hydrochloride salt improves solubility, akin to prilocaine and naltrexone, facilitating parenteral administration.
  • Receptor Interactions: The tropane ring in nortropine and atropine analogues allows binding to muscarinic/cholinergic receptors, whereas benzilate or amide groups in others modify target specificity .
  • Safety Profiles: All compounds require stringent handling, but nortropine’s alkaloid nature demands particular caution in laboratory settings .

Q & A

Q. How should kinetic studies be designed to analyze this compound’s release profiles?

  • Methodological Answer : Employ factorial design (e.g., 3² factorial matrix) to test variables like pH (5.8–7.4), agitation speed (50–100 rpm), and dissolution medium (simulated gastric/intestinal fluid). Use USP Apparatus II (paddle method) with sink conditions. Model release kinetics using zero-order, first-order, Higuchi, or Korsmeyer-Peppas equations. Validate with ANOVA to identify significant factors (p<0.05) .

Q. What best practices ensure the stability of this compound in solution during long-term studies?

  • Methodological Answer : Prepare stock solutions in degassed, ultrapure water or PBS (pH 6.8) and aliquot into amber vials to prevent photodegradation. Store at -20°C, avoiding freeze-thaw cycles. Monitor stability via periodic HPLC analysis (e.g., every 30 days). For accelerated stability testing, incubate samples at 40°C/75% RH for 6 months and compare degradation rates to room-temperature controls .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Reconcile contradictions by validating in vitro assays (e.g., cell permeability via Caco-2 monolayers) against pharmacokinetic studies in rodent models. Adjust dosing regimens based on bioavailability (AUC₀–₂₄) and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 interactions) .

Q. What factorial design approaches optimize this compound formulations for enhanced delivery?

  • Methodological Answer : Apply a Box-Behnken design to evaluate excipient ratios (e.g., lactose, microcrystalline cellulose) and compression force (10–20 kN) on tablet hardness and disintegration time. Use response surface methodology (RSM) to identify optimal conditions. Validate with dissolution testing and friability assays (<1% weight loss) .

Notes

  • Data Contradictions : Discrepancies in impurity profiles or stability data may arise from batch-specific degradation pathways. Cross-validate findings with orthogonal methods (e.g., LC-MS vs. NMR).
  • Method Reproducibility : Adhere to NIH preclinical guidelines for in vivo studies, including randomization, blinding, and power analysis to ensure statistical rigor .

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